
1-(3,4-difluorophenyl)-3-(3-(6-oxo-3-(pyridin-4-yl)pyridazin-1(6H)-yl)propyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3,4-difluorophenyl)-3-(3-(6-oxo-3-(pyridin-4-yl)pyridazin-1(6H)-yl)propyl)urea is a useful research compound. Its molecular formula is C19H17F2N5O2 and its molecular weight is 385.375. The purity is usually 95%.
BenchChem offers high-quality 1-(3,4-difluorophenyl)-3-(3-(6-oxo-3-(pyridin-4-yl)pyridazin-1(6H)-yl)propyl)urea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3,4-difluorophenyl)-3-(3-(6-oxo-3-(pyridin-4-yl)pyridazin-1(6H)-yl)propyl)urea including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Electronic and Optical Properties
A study by Shkir et al. (2018) investigates the electronic and optical properties of a similar compound, focusing on its potential applications in nonlinear optics. The research highlights its high second and third harmonic generation values compared to standard urea, suggesting its use in optoelectronic device fabrications (Shkir et al., 2018).
Anticancer Properties
Research by Hafez and El-Gazzar (2020) explores novel pyridine derivatives, including urea derivatives, for their potential as anticancer agents. This study specifically focuses on their activity against various cancer cell lines, indicating the compound's relevance in cancer research (Hafez & El-Gazzar, 2020).
Molecular Structure and Vibrational Spectra
Rahmani et al. (2018) provide an analysis of the molecular structure, vibrational spectra, and thermodynamic investigations of a related compound. The study contributes to understanding the material's stability and reactivity, which can be critical in various scientific applications (Rahmani et al., 2018).
Synthesis and Crystal Structure
The synthesis and crystal structure of chlorfluazuron, a compound with structural similarities, are described by Cho et al. (2015). This research provides insights into the crystallography of such compounds, which is vital in drug design and material science (Cho et al., 2015).
Molecular Electrodynamics
Pichlmaier et al. (2009) study electron transfer across hydrogen bonds in ureapyrimidinedione-substituted vinyl ruthenium and osmium complexes. This research may inform the design of electrochemical systems and materials based on similar urea derivatives (Pichlmaier et al., 2009).
Cross-Coupling Reactions
Bardhan et al. (2009) describe the use of pyrimidines containing pyridotriazol-1-yloxy for oxidative palladium-catalyzed cross-coupling with arylboronic acids. This research is significant in the field of organic synthesis and pharmaceutical development (Bardhan et al., 2009).
Nonlinear Optical Single Crystal Growth
Menezes et al. (2014) discuss the synthesis, growth, and characterization of a novel organic nonlinear optical single crystal. The research shows the crystal's high second harmonic generation efficiency, suggesting its utility in nonlinear optical applications (Menezes et al., 2014).
ACAT Inhibitors
A study by Gelain et al. (2006) on ureidopyridazine derivatives as acyl-CoA:cholesterol acyltransferase inhibitors showcases the compound's potential in cholesterol management and treatment of related disorders (Gelain et al., 2006).
Propriétés
IUPAC Name |
1-(3,4-difluorophenyl)-3-[3-(6-oxo-3-pyridin-4-ylpyridazin-1-yl)propyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17F2N5O2/c20-15-3-2-14(12-16(15)21)24-19(28)23-8-1-11-26-18(27)5-4-17(25-26)13-6-9-22-10-7-13/h2-7,9-10,12H,1,8,11H2,(H2,23,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPTUFYLQQWZPJK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1NC(=O)NCCCN2C(=O)C=CC(=N2)C3=CC=NC=C3)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17F2N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N1-(3-hydroxypropyl)-N2-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide](/img/structure/B2981974.png)
![3-(Benzenesulfonyl)-6,7-dimethoxy-1-[(4-methylphenyl)methyl]quinolin-4-one](/img/structure/B2981977.png)


![2-[(Pyridin-3-yl)methoxy]pyrazine](/img/structure/B2981983.png)
![N-(2,4-dimethylphenyl)-2-(5-methyl-3-oxo-7-phenyl[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl)acetamide](/img/structure/B2981984.png)
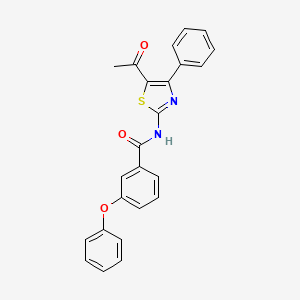
![3-(2-methoxyphenyl)[1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one](/img/structure/B2981989.png)
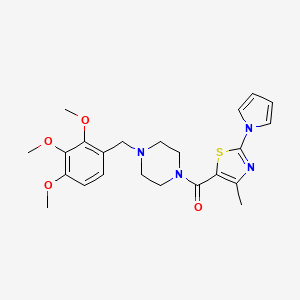
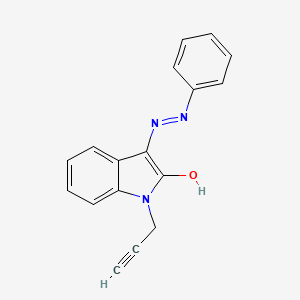
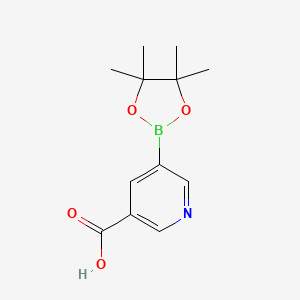
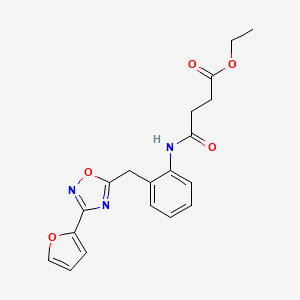
![4-(dimethylamino)-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2981995.png)
